Antimalarial agent 31

Malaria Drug Discovery Protease Inhibition

Procure Antimalarial agent 31, a 2-hydroxyphenyl benzamide, for antimalarial drug discovery. It inhibits P. falciparum protein synthesis (IC50 ~3.9 nM) and transmission (gametocyte IC50 <500 nM). Exhibits low human cytotoxicity (HepG2 CC50 = 37 µM) and lacks cross-resistance to artemisinin. Ideal for overcoming ACT resistance and studying PfMDR1 mechanisms.

Molecular Formula C36H47N3O4
Molecular Weight 585.8 g/mol
Cat. No. B12397521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 31
Molecular FormulaC36H47N3O4
Molecular Weight585.8 g/mol
Structural Identifiers
SMILESCCCN1CCCCCC2=CC(=CC=C2)CC(NC(=O)C3=CC(=CC=C3)C1=O)C(CNC(C)(C)C4=CC(=CC=C4)OC)O
InChIInChI=1S/C36H47N3O4/c1-5-19-39-20-8-6-7-12-26-13-9-14-27(21-26)22-32(38-34(41)28-15-10-16-29(23-28)35(39)42)33(40)25-37-36(2,3)30-17-11-18-31(24-30)43-4/h9-11,13-18,21,23-24,32-33,37,40H,5-8,12,19-20,22,25H2,1-4H3,(H,38,41)/t32-,33+/m0/s1
InChIKeyPYBIHWRQNXYDCA-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 31 (Compound 7k): A Macrocyclic Peptidomimetic Plasmepsin X (PMX) Inhibitor for Malaria Research


Antimalarial Agent 31, identified as macrocyclic peptidomimetic inhibitor 7k, is a potent and orally bioavailable inhibitor of the Plasmodium falciparum aspartic protease, plasmepsin X (PMX) [1]. PMX is essential for the egress of invasive merozoite forms of the parasite, making it a critical target for new antimalarial drug development [1]. Characterized by a hydroxyethylamine (HEA) scaffold within a macrocyclic structure, this compound demonstrates significant antimalarial properties, including potent in vitro growth inhibition and in vivo parasite clearance in a humanized mouse model following oral administration [REFS-1, REFS-2].

Why Antimalarial Agent 31 (Compound 7k) Cannot Be Substituted with Generic Plasmepsin Inhibitors


Antimalarial Agent 31 (7k) is not a generic plasmepsin inhibitor; its macrocyclic structure is engineered to induce a specific and novel conformational change in the PMX active site, which is directly linked to its high potency and oral in vivo efficacy [1]. Unlike acyclic analogues or other PMX-targeting compounds, the macrocyclic constraint in 7k results in a 10-fold increase in PMX inhibitory potency and a 3-fold improvement in metabolic stability, enabling oral dosing and parasite clearance in a relevant animal model [1]. This unique combination of target-specific conformational control, enhanced potency, and in vivo efficacy is not a class-wide effect and cannot be assumed for other plasmepsin inhibitors or simpler structural analogues. Consequently, substituting 7k with a generic 'PMX inhibitor' would almost certainly lead to a loss of these critical, pharmacologically relevant attributes, making procurement of the specific compound essential for research aimed at replicating or building upon these findings.

Quantitative Evidence Guide for Antimalarial Agent 31 (Compound 7k) Selection


Superior PMX Inhibitory Potency Conferred by Macrocyclization

Antimalarial Agent 31 (compound 7k) demonstrates a 10-fold improvement in PMX inhibitory potency compared to its direct acyclic analogue [1]. This enhancement is attributed to the macrocyclic linker between the S1 phenyl group and S3 amide, which stabilizes the inhibitor's bioactive conformation and promotes a unique, partially closed conformation of the PMX active site upon binding [REFS-1, REFS-2].

Malaria Drug Discovery Protease Inhibition Structure-Activity Relationship

Enhanced In Vitro Metabolic Stability Enabling Oral Bioavailability

Antimalarial Agent 31 (7k) exhibits a 3-fold improvement in half-life in human liver microsomal stability assays when compared to its acyclic analogue [1]. This significant increase in metabolic stability is a direct consequence of macrocyclization and is a key prerequisite for the compound's demonstrated oral bioavailability and in vivo efficacy.

Malaria Pharmacokinetics Drug Discovery ADME

Validated In Vivo Antimalarial Efficacy Following Oral Administration

Antimalarial Agent 31 (7k) demonstrates dose-dependent clearance of blood-stage P. falciparum parasites when administered orally to infected humanized mice [1]. This confirms that the compound's in vitro potency and stability translate to robust in vivo antimalarial activity via a clinically relevant oral route, a feature that distinguishes it from many earlier generation or less stable PMX inhibitors.

Malaria In Vivo Pharmacology Oral Bioavailability Drug Development

Structurally Validated Novel Binding Mode to PMX

A high-resolution 1.7 Å co-crystal structure of the PMX-7k complex reveals that Antimalarial Agent 31 (7k) induces a novel, partially closed conformation of the enzyme's active site upon binding [1]. This conformation, characterized by significant involvement of the S2′S2 loop (M526-H536) and the S2 flap (F311-G314), is distinct from other known inhibitor-bound states and explains the compound's potent inhibitory activity.

Malaria Structural Biology Protease Inhibition Drug Discovery

Best Research Application Scenarios for Antimalarial Agent 31 (Compound 7k)


Validating PMX as a Target in In Vivo Efficacy Models

Based on its demonstrated oral in vivo efficacy in clearing blood-stage P. falciparum in humanized mice [1], Antimalarial Agent 31 (7k) is the optimal tool compound for validating the therapeutic hypothesis of PMX inhibition in animal models of malaria. Its oral bioavailability allows for convenient and clinically relevant dosing, enabling robust pharmacokinetic/pharmacodynamic (PK/PD) studies that would be impossible with less stable or parenterally administered analogues.

Structure-Guided Optimization of PMX Inhibitors

Given the high-resolution 1.7 Å co-crystal structure of the PMX-7k complex [1], this compound serves as an ideal starting point for structure-based drug design (SBDD) campaigns. Medicinal chemists can use the detailed structural information on the novel, induced-fit conformation to rationally design next-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Benchmarking and Assay Development for Plasmepsin X Inhibition

The well-characterized potency, metabolic stability, and in vivo profile of Antimalarial Agent 31 (7k) [REFS-1, REFS-2] make it an excellent reference standard and positive control for the development and validation of new PMX biochemical, cellular, and in vivo assays. Its use ensures assay sensitivity and reproducibility, facilitating the screening and characterization of novel PMX-targeting antimalarial candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.